
2-(2-羟乙基)异烟腈
描述
2-(2-Hydroxyethyl)isonicotinonitrile is an organic compound that belongs to the family of isonicotinonitrile compounds. It has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol .
Synthesis Analysis
The synthesis of 2-(2-Hydroxyethyl)isonicotinonitrile involves a reaction with hydrogen chloride, ammonium hydroxide, in tetrahydrofuran, and methylmagnesium bromide . The resulting tan slurry is refluxed for 1.5 hours, cooled, and poured into ice water containing 55 ml of 3N HCl . The contents are basified with 23 ml of 29% ammonium hydroxide and extracted 5 times with chloroform . The combined organic extracts are dried over Na2SO4 and concentrated at reduced pressure .Physical And Chemical Properties Analysis
2-(2-Hydroxyethyl)isonicotinonitrile has a density of 1.2±0.1 g/cm3 and a boiling point of 285.9±25.0 °C at 760 mmHg . The melting point is not available .科学研究应用
Drug Delivery Systems
2-(2-Hydroxyethyl)isonicotinonitrile has been utilized in the synthesis of hydrogels for controlled drug release . These hydrogels, based on poly(2-hydroxyethyl methacrylate) (HEMA), can be modified to release drugs under specific conditions such as UV irradiation . The incorporation of different photo-initiators can influence the drug release behavior, making it a versatile component for creating responsive drug delivery systems.
Alzheimer’s Disease Treatment
The compound plays a role in the development of treatments for Alzheimer’s disease . Hydrogels containing 2-(2-Hydroxyethyl)isonicotinonitrile have been studied for their potential in releasing Alzheimer’s medication, such as donepezil hydrochloride, in a controlled manner . This could lead to more effective management of the disease’s cognitive symptoms.
Photodynamic Therapy
In the field of photodynamic therapy (PDT) , which is used to treat various medical conditions including cancer, 2-(2-Hydroxyethyl)isonicotinonitrile is involved in the synthesis of metallophthalocyanine complexes . These complexes are known for their ability to generate reactive oxygen species when exposed to light, which can destroy targeted cells.
Cell Scaffolding
The compound is also significant in the creation of cell scaffolds . Cryogels made from HEMA, which can include 2-(2-Hydroxyethyl)isonicotinonitrile, exhibit a macroporous structure suitable for cell culturing . These scaffolds can support tissue regeneration and are beneficial in biomedical applications.
Biocompatible Biomaterials
Research has shown that hydrogels infused with 2-(2-Hydroxyethyl)isonicotinonitrile can be used as biocompatible materials for medical applications . These hydrogels, combined with substances like graphene oxide, show promise in drug delivery and as scaffolding materials due to their good swelling capacity and mechanical properties.
Genetic Engineering
The compound contributes to the delivery of genetically engineered pharmaceuticals . Hydrogels containing 2-(2-Hydroxyethyl)isonicotinonitrile can improve the therapeutic efficacy of proteins and peptides, which are often used in genetic treatments .
安全和危害
2-(2-Hydroxyethyl)isonicotinonitrile is classified as Acute toxicity, oral (Category 4), H302, and Skin corrosion/irritation (Category 2) . It is also classified as Danger Class: 6.1 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501 .
属性
IUPAC Name |
2-(2-hydroxyethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-7-1-3-10-8(5-7)2-4-11/h1,3,5,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSOONUOXAFJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




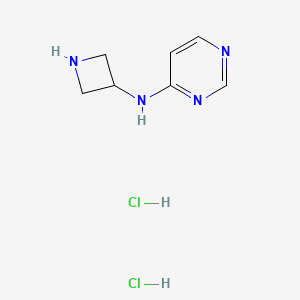
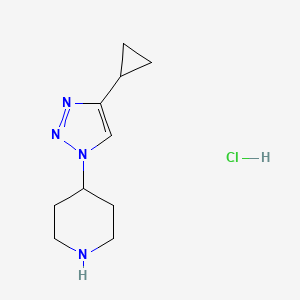
![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)
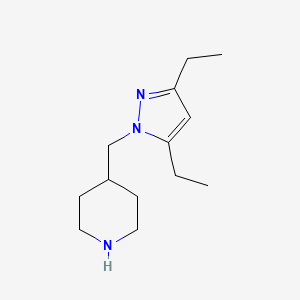
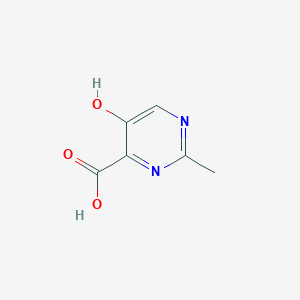



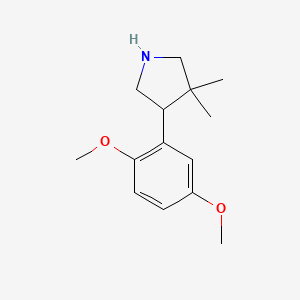
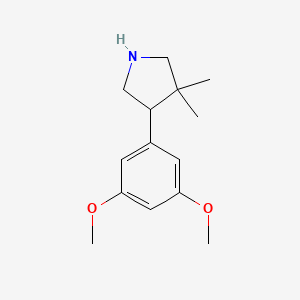
![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)